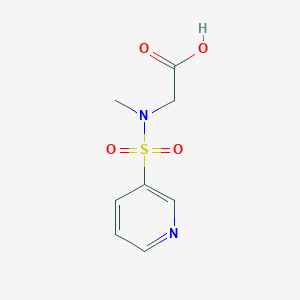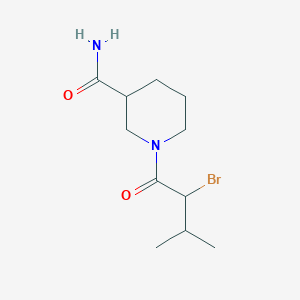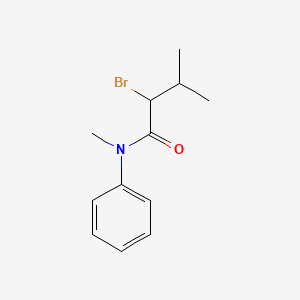![molecular formula C10H7N3S B3199741 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 1017049-48-7](/img/structure/B3199741.png)
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile
Übersicht
Beschreibung
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile is a heterocyclic compound that features both pyridine and thiazole rings
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that its bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile may be influenced by various environmental factors. For instance, it is known to be slightly soluble in water, suggesting that its action may be influenced by the aqueous environment in the body . Additionally, it should be stored under inert gas (nitrogen or Argon) at 2-8°C , indicating that its stability may be affected by temperature and exposure to oxygen.
Biochemische Analyse
Biochemical Properties
Thiazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with.
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of such compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile in animal models have not been reported yet. Studies on similar compounds suggest that the effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications, which can affect their activity or function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of pyridine with hydrogen fluoride in a ketone or alcohol solvent . This method allows for the formation of the desired compound under controlled conditions. The reaction conditions, such as temperature and solvent choice, can be adjusted to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Shares the pyridine ring but differs in the additional pyrimidine ring.
2-(Thiazol-2-yl)acetonitrile: Similar thiazole ring but lacks the pyridine moiety.
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione: Contains a pyridine ring and a thiazole-like structure.
Uniqueness
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile is unique due to its combination of pyridine and thiazole rings, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8/h1-3,6-7H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYMBXHCKHKRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B3199679.png)




![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)
![2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199704.png)
![N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199709.png)

![2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B3199739.png)
![2-[(5-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B3199747.png)

